molecular formula C12H17ClN2O3 B12506619 Benzyl glutaminate hydrochloride

Benzyl glutaminate hydrochloride

Cat. No.: B12506619
M. Wt: 272.73 g/mol
InChI Key: VWUBGABLTZAUKP-UHFFFAOYSA-N
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Description

Benzyl glutaminate hydrochloride is a chemical compound derived from the amino acid glutamic acid It is characterized by the presence of a benzyl group attached to the glutamate molecule, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including the concentration of the monomer, reaction temperature, and time, are optimized to achieve the desired molecular weight and yield.

Industrial Production Methods: In industrial settings, the production of benzyl glutaminate hydrochloride may involve large-scale polymerization processes, followed by purification steps to isolate the desired product. Techniques such as size-exclusion chromatography, NMR, and Fourier transform infrared spectroscopy are used to characterize the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl glutaminate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the benzyl group can be oxidized to form benzoic acid derivatives under specific conditions . Additionally, the compound can participate in deamidation reactions catalyzed by enzymes such as glutaminases, producing ammonia and glutamate .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acid derivatives, ammonia, and glutamate, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzyl glutaminate hydrochloride involves its interaction with specific molecular targets and pathways. In the central nervous system, it modulates glutamate signaling by enhancing the activity of excitatory amino acid transporters (EAATs), thereby preventing excitotoxic damage and cell death . This modulation is achieved through the binding of the compound to the transporters, increasing the rate of glutamate clearance from the synaptic cleft.

Properties

IUPAC Name

benzyl 2,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUBGABLTZAUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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